Molecular Weight and Physicochemical Differentiation from the Unsubstituted Parent Diazepane
Compared to 1-(pyrimidin-2-yl)-1,4-diazepane (CAS 21279-57-2; free base MW = 178.23 Da), the target compound (free base MW = 226.71 Da; HCl salt MW = 263.17 Da) carries an additional 48.5 Da from the 4-Cl and 5-Me substituents . This mass increase is accompanied by a computed increase in lipophilicity: the unsubstituted parent has a calculated logP of approximately 0.8, whereas the 4-Cl,5-Me disubstituted analog is estimated at logP ≈ 1.7–2.0 (class-level inference from pyrimidine fragment-based calculations) . The single rotatable bond (N–C linkage between rings) is preserved across both compounds, but the chlorine atom adds a fourth H-bond acceptor site not present in the parent, increasing the total acceptor count from 3 to 4 . These differences are sufficient to shift the compound across commonly used drug-likeness and lead-likeness filter thresholds (e.g., Rule of Three for fragment-based screening), directly impacting hit identification workflows [1].
| Evidence Dimension | Molecular weight and calculated logP (physicochemical property filtering) |
|---|---|
| Target Compound Data | MW (free base) = 226.71 Da; MW (HCl salt) = 263.17 Da; calc. logP ≈ 1.7–2.0; HBA = 4; HBD = 1; Rotatable bonds = 1 |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)-1,4-diazepane (CAS 21279-57-2): MW = 178.23 Da; calc. logP ≈ 0.8; HBA = 3; HBD = 1; Rotatable bonds = 1 |
| Quantified Difference | ΔMW = +48.5 Da; ΔlogP ≈ +0.9–1.2 log units; ΔHBA = +1 |
| Conditions | Computed physicochemical properties; vendor-reported molecular weights from Fluorochem, AKSci, Bidepharm product specifications |
Why This Matters
The increased MW and lipophilicity place this compound in a different physicochemical property bucket than the unsubstituted parent, making it suitable for libraries targeting more lipophilic binding pockets while retaining the free secondary amine for subsequent diversification.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. 2003;8(19):876-877. (Establishes MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3 as fragment screening criteria.) View Source
